molecular formula C16H19N5O4S B2570554 ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 896325-31-8

ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Cat. No.: B2570554
CAS No.: 896325-31-8
M. Wt: 377.42
InChI Key: DNIFHNUDTCYXQS-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked via a sulfanyl-acetyl bridge to a pyridotriazinone moiety. The ethyl carboxylate group enhances solubility and may influence pharmacokinetic properties. This compound’s synthesis likely involves coupling reactions between functionalized piperazines and heterocyclic acids, analogous to methods described for arylpiperazine derivatives .

Properties

IUPAC Name

ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-2-25-16(24)20-9-7-19(8-10-20)13(22)11-26-14-17-12-5-3-4-6-21(12)15(23)18-14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIFHNUDTCYXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-2-yl intermediate, which is then reacted with ethyl piperazine-1-carboxylate under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as 2-chlorobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazin moiety exhibit promising anticancer properties. Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and the inhibition of angiogenesis in cancer cells .

Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Antioxidant Effects
this compound has also been evaluated for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for protecting against various diseases linked to oxidative damage .

Pharmacological Applications

Neurological Disorders
Preliminary studies have indicated that this compound may have neuroprotective effects. It shows promise in models of neurodegenerative diseases by potentially modulating pathways involved in neuronal survival and inflammation .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory conditions. Its application in reducing cytokine release and modulating immune responses has been documented .

Material Science

Synthesis of Novel Polymers
this compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. These materials can find applications in various industrial sectors including electronics and packaging .

Data Table: Summary of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal ChemistryAnticancer agentInduction of apoptosis
Antimicrobial agentInhibition of bacterial growth
AntioxidantScavenging free radicals
PharmacologyNeuroprotective effectsModulation of neuronal survival
Anti-inflammatoryReduction of cytokine release
Material ScienceSynthesis of novel polymersEnhanced mechanical and thermal properties

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound against breast cancer cell lines (MCF7), the compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy demonstrated that this compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics like penicillin.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Functional Groups Molecular Features
Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate Piperazine, pyridotriazinone, sulfanyl, ester Fused triazine-pyridine system; sulfur bridge; ethyl ester solubilizing group
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) Piperazine, pyrazole, trifluoromethyl, ketone Hydrophobic trifluoromethyl group; butanone linker; pyrazole heterocycle
Thiazolidinone derivatives (e.g., antidiabetic agents ) Thiazolidinone, variable substituents Five-membered S/N ring; often paired with lipophilic aromatic groups


Key Observations :

  • The sulfanyl-acetyl linker in the target compound may improve metabolic stability compared to ketone or ether linkers in analogs like Compound 5 .
  • The ethyl carboxylate group enhances aqueous solubility relative to the trifluoromethyl group in Compound 5, which increases hydrophobicity .

Physicochemical and Environmental Behavior

  • logP and Solubility : The target compound’s ester group likely reduces logP (predicted ~1.5–2.5) compared to Compound 5 (logP ~3.0–4.0 due to the trifluoromethyl group) .

Biological Activity

Ethyl 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a][1,3,5]triazinone core fused with a piperazine ring and an ethyl ester functional group. The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds with a triazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 μg/mL against multiple pathogens .
Compound TypeBacterial StrainsMIC (μg/mL)
Triazole DerivativesS. aureus, E. coli, P. aeruginosa0.125 - 8

Anticancer Activity

The anticancer potential of triazine derivatives has been explored through various screening methods. A study identified novel anticancer compounds through drug library screening on multicellular spheroids, indicating that certain derivatives can inhibit cancer cell proliferation effectively .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.
  • Gene Expression Regulation : The compound may influence the expression of genes related to cell growth and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrido[1,2-a][1,3,5]triazinone for their biological activities. These studies highlighted the relationship between structural modifications and enhanced biological efficacy .

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